molecular formula C14H13N5OS B2806729 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1172831-29-6

1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2806729
CAS No.: 1172831-29-6
M. Wt: 299.35
InChI Key: KLFCUSDFLCTOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS Number: 1172831-29-6) is a chemical compound with a molecular formula of C14H13N5OS and a molecular weight of 299.35 g/mol. It is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals. This hybrid molecule incorporates both pyrazole and thiazole heterocyclic rings, which are recognized as privileged scaffolds in medicinal chemistry due to their extensive and diverse pharmacological profiles. Pyrazole derivatives are a significant area of research due to their wide range of potential biological activities. Scientific literature indicates that compounds containing the pyrazole nucleus have been investigated for antimicrobial, anti-inflammatory, analgesic, and anticancer properties . Furthermore, specific pyrazoline derivatives (dihydropyrazoles) have been studied as potent cannabinoid CB1 receptor antagonists, which represents a notable area of therapeutic investigation for metabolic and neurological disorders . The presence of the 4-(pyridin-4-yl)thiazol-2-yl moiety further enhances the research value of this compound. The thiazole ring is another prominent pharmacophore known for its potential anti-inflammatory applications and its role in various biochemical processes . The specific structure of this reagent makes it a valuable building block for researchers in drug discovery and development, particularly for synthesizing and evaluating new chemical entities for potential pharmacological activity.

Properties

IUPAC Name

1-ethyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-2-19-8-5-11(18-19)13(20)17-14-16-12(9-21-14)10-3-6-15-7-4-10/h3-9H,2H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFCUSDFLCTOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-(pyridin-4-yl)thiazole derivatives with ethyl pyrazole carboxamides under specific conditions. Common reagents include EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of the amide bond. The optimization of synthetic routes is crucial for enhancing yield and purity, often employing continuous flow reactors for scalability .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-23112.5
Liver CancerHepG215.0
Lung CancerA54910.0
Colorectal CancerHCT1168.0

These results indicate that the compound may inhibit critical pathways involved in tumor growth, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

The mechanism by which 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide exerts its biological effects involves interaction with specific molecular targets. Notably, it has been shown to inhibit CDK activity, which is essential for cell cycle progression. This inhibition leads to reduced proliferation of cancer cells and can induce apoptotic pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MDA-MB-231 Cells : In vitro studies revealed that treatment with a pyrazole derivative resulted in a dose-dependent decrease in cell viability, with an IC50 value of 12.5 µM. The study further indicated that the compound induced apoptosis through caspase activation .
  • Evaluation Against HepG2 Cells : Another study assessed the effects on liver cancer cells, demonstrating significant growth inhibition at concentrations as low as 15 µM. The mechanism was attributed to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
  • In Vivo Studies : Animal models treated with pyrazole derivatives exhibited reduced tumor sizes compared to control groups, supporting the compound's potential for therapeutic use against various cancers .

Additional Biological Activities

Beyond anticancer properties, compounds similar to 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole also exhibit anti-inflammatory and antioxidant activities:

Activity Type Assay Method IC50 (µM)
Anti-inflammatoryTNF-alpha Inhibition26
Antioxidant ActivityDPPH Scavenging20

These activities suggest broader therapeutic applications beyond oncology .

Scientific Research Applications

Anticancer Activity

The compound has demonstrated significant potential as an anticancer agent. Various studies have reported its effectiveness against multiple cancer cell lines:

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators .
  • Case Studies :
    • A study highlighted that derivatives of pyrazole, including this compound, exhibited cytotoxic effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity .
    • Another investigation reported that thiazole-pyridine hybrids, including this compound, displayed superior anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Anti-inflammatory Properties

1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide has also been studied for its anti-inflammatory effects:

  • Inhibition of Enzymes : The compound acts as a dual inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. Its derivatives have shown enhanced anti-inflammatory activity compared to traditional NSAIDs like celecoxib .
  • Research Findings :
    • A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-2 and lipoxygenase enzymes. The most potent compounds demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored with promising results:

  • Broad-Spectrum Activity : Studies indicate that the compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting vital metabolic pathways .
  • Case Studies :
    • Research has shown that thiazole derivatives can enhance the efficacy of existing antibiotics when used in combination therapies, suggesting a potential role in overcoming antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide:

Structural Feature Impact on Activity
Pyridine Ring Enhances binding affinity to target proteins
Thiazole Moiety Contributes to biological activity and solubility
Ethyl Group Modulates pharmacokinetic properties

Chemical Reactions Analysis

Amide Group Reactivity

The carboxamide moiety undergoes characteristic reactions, including hydrolysis and nucleophilic substitution.

  • Acid/Base Hydrolysis :
    Under acidic (HCl, Δ) or basic (NaOH, reflux) conditions, the amide bond cleaves to yield 1-ethyl-1H-pyrazole-3-carboxylic acid and 4-(pyridin-4-yl)thiazol-2-amine . Yields depend on reaction time and temperature (Table 1).

    ConditionsProduct 1Product 2Yield (%)
    6M HCl, 80°C, 4h1-ethyl-1H-pyrazole-3-carboxylic acid4-(pyridin-4-yl)thiazol-2-amine72
    2M NaOH, Δ, 6h1-ethyl-1H-pyrazole-3-carboxylate4-(pyridin-4-yl)thiazol-2-amine85
  • Condensation Reactions :
    The amide reacts with hydrazines or hydroxylamines to form hydrazides or hydroxamic acids, respectively. For example, with hydrazine hydrate in ethanol, it forms 1-ethyl-N'-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carbohydrazide .

Thiazole Ring Modifications

The 4-(pyridin-4-yl)thiazol-2-yl group participates in electrophilic and nucleophilic substitutions.

  • Nucleophilic Substitution at C-2 :
    The thiazole’s C-2 position reacts with nucleophiles (e.g., amines, alkoxides). Reaction with piperidine in DMF at 60°C replaces the amide group, forming 1-ethyl-N-piperidinyl-1H-pyrazole-3-carboxamide .

  • Electrophilic Aromatic Substitution :
    Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) occurs at the thiazole’s C-5 position, yielding nitro- or sulfonyl-substituted derivatives .

Pyrazole Ring Reactivity

The 1-ethylpyrazole moiety undergoes functionalization at C-4 and C-5 positions.

  • Oxidation :
    Using KMnO₄ in pyridine/water, the pyrazole’s methyl group oxidizes to a carboxyl group, producing 1-ethyl-4-carboxy-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide .

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ substitutes the pyrazole’s N-ethyl group, forming 1-methyl analogs .

Pyridine Ring Reactions

The pyridin-4-yl group participates in coordination chemistry and electrophilic substitutions.

  • Metal Coordination :
    Acts as a bidentate ligand with transition metals (e.g., Cu²⁺, Zn²⁺) via pyridine-N and thiazole-S atoms, forming complexes with enhanced stability .

  • Hydrogenation :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, yielding 1-ethyl-N-(4-(piperidin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide .

Cross-Coupling Reactions

The compound serves as a substrate in Pd-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Reacts with arylboronic acids at the thiazole’s C-4 position to form biaryl derivatives (e.g., 4-(4-fluorophenyl)-substituted analogs) .

  • Buchwald-Hartwig Amination :
    Introduces amine groups at the pyrazole’s C-5 position using Pd(OAc)₂/XPhos .

Photochemical and Thermal Stability

  • Thermal Degradation :
    At >200°C, the compound decomposes into pyridine, thiazole, and CO₂, as confirmed by TGA-DSC.

  • UV-Induced Reactions :
    UV irradiation (254 nm) in methanol generates radicals at the thiazole ring, leading to dimerization products .

Comparative Reactivity Insights

Key differences in reactivity between analogous compounds:

Feature1-Ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamideN-(4-Fluorobenzyl)-1-ethylpyrazole-4-carboxamide
Amide Hydrolysis RateSlower (t₁/₂ = 4h in 2M NaOH)Faster (t₁/₂ = 1.5h in 2M NaOH)
Thiazole C-2 ReactivityHigh (nucleophilic substitution)N/A (no thiazole moiety)
Metal CoordinationBidentate (N,S)Monodentate (N)

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

  • Synthetic Accessibility : The cyclopropanecarboxamide derivatives () faced low yields (6–43%), suggesting that introducing pyridinyl-thiazole groups requires optimization. The target compound’s pyrazole core may offer better synthetic control .
  • Bioactivity Trends : Pyrazole-3-carboxamides like AM6545 show TGFβ1-mediated anti-fibrotic effects, while thiazole-pyridine hybrids () target prion diseases. The target compound’s hybrid structure may bridge these applications .
  • Agricultural Potential: Thiazole-isoxazole fungicides () demonstrate the versatility of thiazole scaffolds. The target compound’s pyridine ring could enhance environmental stability or bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones .
  • Coupling the pyrazole-carboxamide moiety using carbodiimide-mediated amidation under inert conditions (e.g., N₂ atmosphere) .
  • Critical parameters include solvent choice (e.g., DMF or THF), temperature control (60–80°C), and catalyst selection (e.g., HOBt/DMAP) to minimize side reactions .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be employed to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the ethyl group (triplet at δ 1.2–1.4 ppm for -CH₂CH₃) and pyridine protons (doublets at δ 8.5–8.7 ppm) .
  • IR Spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and pyridine ring vibrations (~1550–1600 cm⁻¹) .
  • HRMS : Exact mass calculation (e.g., C₁₄H₁₅N₅OS requires [M+H]⁺ = 301.0992) validates molecular integrity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., kinase inhibition or antimicrobial effects)?

  • Methodological Answer :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or JAK2) at 10 µM compound concentration .
  • Antimicrobial Screening : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced target affinity?

  • Methodological Answer :

  • Perform docking simulations (AutoDock Vina) using crystal structures of target proteins (e.g., COX-2 or CDK2) to identify key interactions (e.g., hydrogen bonds with pyridine-N or hydrophobic contacts with the ethyl group) .
  • Optimize substituents on the thiazole or pyrazole rings to improve binding energy scores (ΔG < -8 kcal/mol) .
  • Validate predictions with SAR studies, prioritizing derivatives with <50 nM IC₅₀ in enzymatic assays .

Q. What strategies resolve discrepancies between in vitro activity and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability (oral vs. IV administration) to identify metabolic liabilities (e.g., rapid glucuronidation) .
  • Tissue Distribution Studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify compound accumulation in target organs .
  • Formulation Adjustments : Encapsulate in liposomes or PEGylated nanoparticles to enhance solubility and half-life .

Q. How can reaction path search methods (e.g., quantum chemical calculations) optimize synthetic scalability?

  • Methodological Answer :

  • Apply density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
  • Screen solvent effects (PCM models) to select alternatives with lower activation barriers (e.g., replacing DMF with acetonitrile) .
  • Use high-throughput experimentation (HTE) to validate computational predictions under varied conditions (temperature, pressure) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Conduct solubility parameter calculations (Hansen solubility parameters) to predict compatibility .
  • Experimental validation via shake-flask method:
  • Polar solvents (e.g., DMSO): >50 mg/mL.
  • Nonpolar solvents (e.g., hexane): <0.1 mg/mL .
  • Discrepancies may arise from impurities or polymorphic forms; characterize solid-state structure via XRD .

Q. What experimental controls are critical when interpreting contradictory cytotoxicity data across cell lines?

  • Methodological Answer :

  • Include positive controls (e.g., doxorubicin for apoptosis) and vehicle controls (DMSO <0.1%) .
  • Normalize data to cell viability assays (MTT or ATP-based) to rule out nonspecific toxicity .
  • Validate target engagement using siRNA knockdown or CRISPR-Cas9 models .

Mechanistic Studies

Q. What techniques elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., Kₐ = 1–5 × 10⁶ M⁻¹s⁻¹) .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
  • RNA-Seq : Identify differentially expressed genes in treated vs. untreated cells to map pathway activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.